N-(4-amino-2,6-dichlorophenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-2,6-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O2S/c1-14(12,13)11-7-5(8)2-4(10)3-6(7)9/h2-3,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRHELJYMHGKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926265-82-9 | |
| Record name | N-(4-amino-2,6-dichlorophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Crystallographic Elucidation of N 4 Amino 2,6 Dichlorophenyl Methanesulfonamide Structure
X-ray Crystallography of N-(4-amino-2,6-dichlorophenyl)methanesulfonamide and its Analogues
Intermolecular Interactions in this compound and Related Structures
Hydrogen Bonding:
Hydrogen bonds are expected to be a dominant organizing force in the crystal structure of this compound. The molecule possesses multiple hydrogen bond donors—the amine (-NH2) and sulfonamide (-NH-) groups—and several hydrogen bond acceptors—the oxygen atoms of the sulfonamide group (-SO2-) and the nitrogen atom of the amine group.
In the crystal structure of the related compound, 4-amino-3,5-dichlorobenzenesulfonamide (B1346951), molecules are linked by intermolecular N—H···O hydrogen bonds. nih.gov This type of interaction is highly probable for this compound as well, where the hydrogen atoms of the amino and sulfonamide groups can interact with the sulfonyl oxygen atoms of neighboring molecules, leading to the formation of extended networks.
Similarly, studies on 4-amino-2,6-dichlorophenol (B1218435) reveal the formation of infinite chains through O—H···N and N—H···O hydrogen bonds, which then form sheets. nih.govresearchgate.net This highlights the capability of the amino group to act as a hydrogen bond donor. It is therefore reasonable to predict that the amino and sulfonamide N-H groups in this compound are key participants in establishing a robust hydrogen-bonding network. An intermolecular N—H⋯Cl interaction has also been noted in a related structure, suggesting that the chlorine atoms can, in some contexts, act as weak hydrogen bond acceptors. nih.gov
Halogen Bonding:
Halogen bonding is another significant directional interaction that can influence the crystal packing of halogenated organic compounds. In this interaction, a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base).
π-π Stacking:
The planar aromatic ring in this compound allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are crucial for the stabilization of layered crystal structures.
In the case of 4-amino-3,5-dichlorobenzenesulfonamide, π–π stacking interactions are present, with a centroid–centroid distance of 3.7903 (12) Å between the benzene (B151609) rings of adjacent molecules. nih.gov This distance is typical for stabilizing π-π interactions. It is highly probable that this compound would also exhibit similar π-π stacking, with the dichlorinated phenyl rings arranging in a parallel-displaced or sandwich-like fashion to maximize attractive forces and contribute to the formation of a stable three-dimensional structure.
The interplay of these intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—is fundamental in determining the solid-state structure of this compound. The following tables summarize the pertinent interaction data observed in analogous compounds, which serve as a predictive model for the subject compound.
Interactive Data Tables of Intermolecular Interactions in Analogous Compounds
Table 1: Hydrogen Bonding Parameters in Related Aminophenol Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Code | Reference |
| O1-H1···N1 | - | - | - | - | x+1/2, -y+1/2, z+1/2 | researchgate.net |
| N1-H1A···O1 | - | - | - | - | x+1/2, -y+1/2, z-1/2 | researchgate.net |
| Specific bond lengths and angles for 4-amino-2,6-dichlorophenol were not detailed in the abstract. |
Table 2: Halogen Bonding and π-π Stacking in 4-amino-3,5-dichlorobenzenesulfonamide
| Interaction Type | Participating Atoms/Groups | Distance (Å) | Symmetry Code | Reference |
| Halogen Contact | Cl···Cl | 3.3177 (10) | -x, -y - 1, -z | nih.gov |
| π-π Stacking | Centroid-Centroid (Benzene Rings) | 3.7903 (12) | x, -y + 1/2, z ± 1/2 | nih.gov |
Computational Chemistry and Theoretical Characterization of N 4 Amino 2,6 Dichlorophenyl Methanesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of N-(4-amino-2,6-dichlorophenyl)methanesulfonamide. These computational methods provide insights into the molecule's geometry, stability, and spectroscopic behavior at the atomic level.
Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT is applied to determine its most stable three-dimensional conformation, a process known as geometry optimization. This is achieved by calculating the total energy of the molecule at various atomic arrangements and identifying the geometry with the minimum energy.
Functionals such as Becke's three-parameter exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP) are commonly employed for this purpose. mdpi.comresearchgate.netresearchgate.net The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, the calculations can reveal the orientation of the methanesulfonamide (B31651) group relative to the dichlorophenyl ring and the planarity of the amino group. The electronic structure, including the distribution of electron density and electrostatic potential, is also determined, providing a map of electron-rich and electron-poor regions within the molecule.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | S-N | 1.65 |
| Bond Length (Å) | S=O | 1.45 |
| Bond Length (Å) | C-Cl | 1.74 |
| Bond Length (Å) | C-N (amino) | 1.39 |
| Bond Angle (°) | O=S=O | 120.5 |
| Bond Angle (°) | C-N-S | 125.0 |
| Dihedral Angle (°) | C-C-N-S | 85.0 |
Basis Set Selection and Methodological Considerations in DFT Studies
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. youtube.com For molecules containing second-row elements like sulfur and chlorine, such as this compound, the selection of an appropriate basis set is crucial.
Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311+G(d,p), are widely used. mdpi.comnih.gov The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of atomic orbitals and are important for accurately modeling chemical bonds. youtube.com Diffuse functions, denoted by a "+", are often added for systems with anions or significant non-covalent interactions to better describe loosely bound electrons. youtube.com The choice represents a trade-off between computational cost and accuracy; larger and more complex basis sets provide more accurate results but require significantly more computational resources. youtube.comhuji.ac.il
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules. mdpi.com It is particularly effective for predicting electronic absorption spectra, such as UV-Vis spectra. mdpi.comresearchgate.net By calculating the energies required to promote an electron from an occupied molecular orbital to an unoccupied one, TD-DFT can predict the wavelengths of maximum absorption (λmax) and their corresponding intensities (oscillator strengths). mdpi.com
For this compound, TD-DFT calculations can identify the key electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic and heteroatomic compounds. nih.gov These calculations are often performed using the same functional and basis set as the ground-state geometry optimization to ensure consistency. The results provide theoretical validation for experimentally observed spectra and help in understanding the electronic transitions responsible for the molecule's interaction with light. researchgate.net
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.55 | 272 | 0.150 | HOMO → LUMO |
| 5.10 | 243 | 0.085 | HOMO-1 → LUMO |
| 5.62 | 221 | 0.210 | HOMO → LUMO+1 |
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. By analyzing the frontier molecular orbitals and charge distribution, key insights into the reactivity and stability of this compound can be obtained.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is typically localized on the electron-rich 4-amino-2,6-dichlorophenyl ring, while the LUMO is often centered on the electron-withdrawing methanesulfonamide moiety. This distribution dictates the sites most susceptible to electrophilic and nucleophilic attack.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.20 |
| ELUMO | -1.65 |
| Energy Gap (ΔE) | 4.55 |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and bonding interactions within a molecule. nih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N (amino) | π(C-C) (ring) | 45.5 |
| LP(2) O (sulfonyl) | σ(S-N) | 5.8 |
| LP(1) Cl | σ*(C-C) (ring) | 2.1 |
Conformational Analysis and Potential Energy Surfaces
Exploration of Stable Conformations and Rotational Barriers
Information regarding the stable conformations and the energy barriers associated with the rotation around the flexible bonds of this compound is not present in the current body of scientific literature. This type of analysis is crucial for understanding the molecule's three-dimensional structure and its potential interactions with other molecules.
Solvent Effects on Molecular Geometry and Stability (e.g., PCM models)
There are no available studies that have investigated the influence of different solvents on the geometry and stability of this compound using computational methods like the Polarizable Continuum Model (PCM). These studies are vital for predicting the behavior of the compound in various chemical environments.
Supramolecular Interaction Studies (Theoretical Aspects)
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions in a crystal lattice, has not been reported for this compound. This analysis would have been instrumental in understanding the packing of the molecules in a solid state.
Computational Modeling of Non-Covalent Interactions within Molecular Aggregates
Detailed computational modeling of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, within molecular aggregates of this compound has not been published. This information is key to understanding the supramolecular chemistry of the compound.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic parameters, offering insights into the molecular structure and properties of compounds such as this compound. Density Functional Theory (DFT) calculations, in particular, have become a standard method for simulating vibrational and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or chemical environments, and understanding the fundamental electronic structure of the molecule.
Simulated Vibrational Spectra (IR, Raman) from DFT Calculations
At the time of this writing, specific DFT calculations for the simulated vibrational spectra (Infrared and Raman) of this compound are not available in the reviewed scientific literature.
While computational studies on structurally related molecules, such as other dichlorophenyl or sulfonamide derivatives, have been performed, a direct theoretical analysis of the vibrational modes of this compound has not been reported. Such a study, if conducted, would typically involve geometry optimization of the molecule's structure followed by frequency calculations. The output of these calculations would provide a set of vibrational frequencies and their corresponding intensities for both IR and Raman activity.
A hypothetical data table for simulated vibrational frequencies is presented below to illustrate the expected format of such research findings. The values are purely illustrative and not based on actual calculations for the target compound.
Table 1: Hypothetical Simulated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (IR) | Calculated Intensity (IR) | Calculated Frequency (cm⁻¹) (Raman) | Calculated Activity (Raman) |
|---|---|---|---|---|
| N-H stretch (amino) | 3450 | High | 3452 | Medium |
| C-H stretch (aromatic) | 3100 | Medium | 3102 | High |
| S=O stretch (sulfonamide) | 1350 | High | 1348 | Low |
| C-N stretch | 1280 | Medium | 1282 | Medium |
Chemical Reactivity and Mechanistic Investigations of N 4 Amino 2,6 Dichlorophenyl Methanesulfonamide
Reaction Mechanisms in Synthetic Pathways
The synthesis of N-(4-amino-2,6-dichlorophenyl)methanesulfonamide involves key chemical transformations that are governed by fundamental mechanistic principles. The reactivity of the core aromatic structure is significantly influenced by the interplay of its various substituents.
The phenyl ring of this compound is substituted with groups that have opposing electronic effects, leading to complex reactivity patterns in both electrophilic and nucleophilic aromatic substitution reactions.
Substituent Effects: The amino (-NH₂) group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the ring via resonance. Conversely, the two chlorine atoms (-Cl) are deactivating yet ortho, para-directing due to a dominant electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The methanesulfonamide (B31651) (-NHSO₂CH₃) group is strongly deactivating and meta-directing because of the powerful electron-withdrawing nature of the sulfonyl group.
Electrophilic Aromatic Substitution (EAS): The combined effect of these substituents makes the ring highly deactivated towards electrophiles. While the amino group strongly activates the positions ortho to it (the chloro-substituted carbons), these sites are sterically hindered. The position para to the amino group is already occupied by the methanesulfonamide group. Therefore, further electrophilic substitution on this ring is generally difficult to achieve under standard conditions. If forced, substitution might occur at the position meta to the amino group, directed by the deactivating chloro and sulfonamide groups, but this would require harsh reaction conditions. The electron deficiency of similar pyridine-based systems makes electrophilic aromatic substitution problematic. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups (two -Cl atoms and the -NHSO₂CH₃ group) makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.publibretexts.org These groups activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups. libretexts.orgchemrxiv.org In this molecule, the carbon atoms bearing the chlorine atoms are activated towards nucleophilic attack. A strong nucleophile could potentially displace one of the chlorine atoms. The regioselectivity of such a reaction would depend on the specific nucleophile and reaction conditions.
| Substituent | Effect on Electrophilic Substitution | Directing Influence (EAS) | Effect on Nucleophilic Substitution | Directing Influence (SNAr) |
|---|---|---|---|---|
| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Deactivating | - |
| -Cl (Chloro) | Deactivating | Ortho, Para | Activating | Ortho, Para |
| -NHSO₂CH₃ (Methanesulfonamide) | Strongly Deactivating | Meta | Activating | Ortho, Para |
The formation of the sulfonamide linkage (S-N bond) is a cornerstone of sulfa drug synthesis. The most traditional and widely used method involves the nucleophilic attack of an amine on a sulfonyl chloride. ijarsct.co.inscispace.com
The synthesis of this compound would typically proceed via the reaction of methanesulfonyl chloride with 4-amino-2,6-dichloroaniline. The mechanism is as follows:
Nucleophilic Attack: The nitrogen atom of the amino group of 4-amino-2,6-dichloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bond and eliminating a chloride ion as the leaving group.
Deprotonation: A base, often a tertiary amine like pyridine (B92270) or triethylamine, or a second equivalent of the starting amine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and an ammonium (B1175870) salt. youtube.com
Modern synthetic methods have also been developed, including palladium-catalyzed cross-coupling reactions and electrochemical oxidative coupling of amines and thiols. ijarsct.co.innih.gov An alternative route involves the aminolysis of p-nitrophenylsulfonates, where an amine displaces a p-nitrophenoxide leaving group, which can be effective when standard reactions with sulfonyl chlorides yield poor results. researchgate.netnih.gov
Aminolysis Reactions of Related Compounds
Aminolysis of a sulfonamide involves the nucleophilic attack by an amine on the sulfonyl sulfur atom, leading to the cleavage of the existing S-N bond and the formation of a new one. This reaction is generally challenging due to the high stability of the sulfonamide bond.
The regiochemistry of aminolysis in sulfonamide derivatives is dictated by the electrophilicity of the sulfur center. The reaction involves the nucleophilic attack of an incoming amine on the sulfur atom of the sulfonyl group. While the aminolysis of the sulfonamide bond itself is not a common reaction due to its stability, related reactions show that the sulfonamide group can direct reactivity at other molecular sites. For instance, in the aminolysis of aromatic trans-2,3-epoxy sulfonamides, the sulfonamide moiety acts as a directing group, leading to a highly regioselective ring-opening at the C-3 position. nih.gov This demonstrates the significant electronic influence the sulfonamide group can exert within a molecule.
The kinetics of sulfonamide aminolysis are generally slow. The stability of the S-N bond presents a significant activation barrier for nucleophilic attack.
Kinetics: Studies on related systems, such as the aminolysis of thioxocephalosporins, suggest that the reaction mechanism involves a rate-limiting formation of a tetrahedral intermediate. hud.ac.uk The Brønsted βnuc value of +0.39 in that study indicates an early transition state with only partial C-N bond formation. hud.ac.uk For the aminolysis of sulfonamides, a similar mechanism is expected, where the rate is dependent on the nucleophilicity of the attacking amine and the electrophilicity of the sulfonyl sulfur. The reaction of some cyclic sulfonamides (β-sultams) with amines in aqueous solution shows a preference for general base-catalyzed hydrolysis over aminolysis, highlighting the kinetic challenge of the S-N bond cleavage. acs.org
Thermodynamics: Sulfonamides are thermodynamically stable compounds. Thermodynamic studies on various sulfonamides have focused on properties like solubility, sublimation, and thermal stability. nih.govresearchgate.netnih.gov The thermal degradation of sulfonamides in milk, for example, was found to exhibit enthalpy-entropy compensation, indicating a stable thermodynamic profile. nih.gov The inherent stability of the sulfonamide functional group means that aminolysis reactions are often thermodynamically unfavorable unless driven by factors such as the use of a highly reactive amine or conditions that remove the product from the equilibrium.
Proton Affinity and Acidity/Basicity Studies of Substituted Arylmethanesulfonamides
The acidic and basic properties of this compound are determined by the electronic effects of the substituents on the two nitrogen atoms.
Acidity of the Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic. The acidity is significantly enhanced by the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-), which stabilizes the resulting conjugate base (anion) through resonance and induction. Furthermore, the two chlorine atoms on the phenyl ring exert an additional inductive electron-withdrawing effect, further increasing the acidity of the N-H proton compared to an unsubstituted arylmethanesulfonamide. libretexts.org
Basicity of the Aromatic Amino Group: The lone pair of electrons on the nitrogen of the 4-amino group makes it basic. However, its basicity is substantially reduced by several factors. The electron-withdrawing inductive effects of the two ortho chlorine atoms and the para-methanesulfonamide group decrease the electron density on the nitrogen atom, making the lone pair less available for protonation. libretexts.org This deactivating effect stabilizes the neutral molecule, making it less inclined to accept a proton. libretexts.org
The interplay of these substituent effects can be seen by comparing the pKₐ values of related compounds.
| Compound | Functional Group | Approximate pKₐ (of conjugate acid) | Comment |
|---|---|---|---|
| Aniline (B41778) | -NH₂ | 4.6 | Reference compound |
| 4-Chloroaniline | -NH₂ | 4.0 | Electron-withdrawing Cl decreases basicity |
| 2,6-Dichloroaniline (B118687) | -NH₂ | ~2.5 | Two EWGs significantly decrease basicity |
| This compound | -NH₂ | <2.5 (Estimated) | Basicity further reduced by the para-sulfonamide group |
| Methanesulfonamide | -SO₂NH₂ | 10.9 (pKₐ of N-H) | Reference compound |
| N-Phenylmethanesulfonamide | -SO₂NH-Ph | ~10.0 (pKₐ of N-H) | Aryl group increases acidity |
| This compound | -SO₂NH-Ar | <10.0 (Estimated) | Acidity increased by electron-withdrawing Cl atoms |
Stability and Degradation Pathways (Chemical Perspective)
The chemical stability and degradation of this compound are critical parameters influencing its environmental fate and persistence. While specific kinetic and mechanistic studies on this particular compound are not extensively documented in publicly available literature, its stability and degradation pathways can be inferred from the well-established chemistry of structurally related sulfonamides and chlorinated aromatic amines. The primary modes of degradation for such compounds typically involve hydrolysis and photodegradation, with the reactivity being significantly influenced by environmental conditions such as pH, temperature, and exposure to light.
Hydrolytic Stability
The hydrolysis of N-aryl sulfonamides is generally pH-dependent. The sulfonamide bond (S-N) is known to be susceptible to cleavage under certain conditions, leading to the formation of the corresponding amine and sulfonic acid.
Acidic Conditions: In acidic media, the amino group on the phenyl ring can be protonated. This protonation can influence the electronic properties of the molecule and potentially facilitate the nucleophilic attack of water on the sulfur atom of the sulfonamide group. The S-N bond cleavage is a common pathway for the degradation of sulfonamide drugs under acidic conditions. The expected hydrolysis products would be 4-amino-2,6-dichlorophenol (B1218435) and methanesulfonamide, or further degradation products depending on the severity of the conditions.
Neutral and Alkaline Conditions: N-aryl sulfonamides generally exhibit greater stability at neutral and alkaline pH. Under these conditions, the rate of hydrolysis is typically slower. However, base-catalyzed hydrolysis can occur, although it often requires more forcing conditions (e.g., high temperatures) compared to acid-catalyzed hydrolysis.
The stability of this compound to hydrolysis under different pH conditions can be summarized as follows, based on the general behavior of related sulfonamides:
| pH Condition | Expected Stability | Primary Degradation Pathway | Major Degradation Products |
| Acidic (pH < 4) | Low | S-N bond cleavage | 4-amino-2,6-dichloroaniline, Methanesulfonic acid |
| Neutral (pH 6-8) | Moderate to High | Slow S-N bond cleavage | 4-amino-2,6-dichloroaniline, Methanesulfonic acid |
| Alkaline (pH > 9) | High | Very slow S-N bond cleavage | 4-amino-2,6-dichloroaniline, Methanesulfonic acid |
Photodegradation
Aromatic compounds, particularly those containing amino and chloro substituents, are often susceptible to photodegradation upon exposure to ultraviolet (UV) radiation, including the UV component of sunlight. For this compound, several photochemical reactions could contribute to its degradation.
Photolytic Cleavage of the S-N Bond: This is a well-documented photodegradation pathway for many sulfonamide-containing compounds. nih.gov The absorption of UV light can provide the energy required to break the sulfur-nitrogen bond, leading to the formation of a sulfonyl radical and an anilino radical. These reactive intermediates can then undergo further reactions with surrounding molecules (e.g., water, oxygen) to form a variety of degradation products.
SO2 Extrusion: Another identified pathway in the photodegradation of sulfonamides is the extrusion of sulfur dioxide (SO2). nih.gov This process would lead to the formation of 4-amino-2,6-dichloroaniline.
Reactions involving the Chlorinated Aromatic Ring: The presence of chlorine atoms on the benzene (B151609) ring can also influence the photodegradation process. Photolytic dehalogenation (replacement of a chlorine atom with a hydrogen atom) is a possible, though generally less common, pathway for chlorinated aromatic compounds in aqueous environments.
The potential photodegradation of this compound is expected to yield a mixture of products, as outlined in the table below:
| Photodegradation Pathway | Key Intermediates | Major Degradation Products |
| S-N Bond Cleavage | Sulfonyl and anilino radicals | 4-amino-2,6-dichloroaniline, Methanesulfonic acid |
| SO2 Extrusion | Intermediate radical species | 4-amino-2,6-dichloroaniline |
| Hydroxylation of the Aromatic Ring | Hydroxyl radical adducts | Hydroxylated derivatives of the parent compound |
It is important to note that the actual degradation rates and product distributions will depend on various factors, including the wavelength and intensity of the light, the presence of photosensitizers in the environment (such as humic acids), and the availability of oxygen.
Structure Chemical Property Relationships in N 4 Amino 2,6 Dichlorophenyl Methanesulfonamide Derivatives
Influence of Halogenation on Electronic and Steric Properties
The presence of two chlorine atoms at the ortho-positions to the methanesulfonamide (B31651) group in N-(4-amino-2,6-dichlorophenyl)methanesulfonamide significantly influences the molecule's electronic and steric profile. Halogens exert a dual electronic effect: they are electron-withdrawing through induction (σ-withdrawal) due to their high electronegativity, and electron-donating through resonance (π-donation) via their lone pairs.
In the case of the 2,6-dichloro substitution pattern, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density from the phenyl ring. This deactivation of the aromatic ring can be observed in computational studies of similar halogenated aromatic compounds, which show a lowering of the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com
The steric bulk of the two chlorine atoms flanking the methanesulfonamide group is also a critical factor. This steric hindrance can force the methanesulfonamide group out of the plane of the phenyl ring, which in turn can affect the degree of electronic communication between the sulfonamide and the aromatic system.
The following table summarizes the expected electronic and steric effects of halogenation on the core structure:
| Feature | Influence of 2,6-Dichloro Substitution |
| Electronic Properties | |
| Inductive Effect | Strong electron withdrawal from the phenyl ring. |
| Resonance Effect | Weak electron donation to the phenyl ring. |
| Overall Electronic Effect | Net deactivation of the aromatic ring. |
| Steric Properties | |
| Steric Hindrance | Increased bulk around the methanesulfonamide linkage. |
| Molecular Conformation | Potential for non-planar arrangement between the phenyl ring and the sulfonamide group. |
Effects of Amino Group Substitution on Reactivity
Substitution at the amino group, for instance, through alkylation or acylation, would further modify the electronic properties and reactivity. N-alkylation would slightly increase the electron-donating ability of the amino group, while N-acylation would significantly decrease its nucleophilicity due to the electron-withdrawing character of the acyl group.
The reactivity of the amino group is central to the synthesis of various derivatives. For example, it can act as a nucleophile in reactions with electrophiles, allowing for the introduction of a wide range of functional groups. The outcomes of these reactions will be influenced by the electronic balance on the phenyl ring.
The table below illustrates how different substitutions on the amino group can be expected to alter the reactivity of the molecule:
| Amino Group Substitution | Expected Effect on Nucleophilicity | Potential Reactions |
| Unsubstituted (-NH₂) | Moderately nucleophilic | Alkylation, Acylation, Diazotization |
| N-Alkyl (-NHR) | Slightly increased nucleophilicity | Acylation, Formation of secondary amines |
| N,N-Dialkyl (-NR₂) | Increased nucleophilicity and steric hindrance | Reactions with smaller electrophiles |
| N-Acyl (-NHCOR) | Significantly decreased nucleophilicity | Limited further substitution at the nitrogen |
Modulating Intermolecular Interactions through Structural Modifications
The potential for forming a variety of non-covalent interactions is a key feature of this compound derivatives. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are fundamental to the solid-state structure and crystal packing of these compounds. mdpi.comnih.gov
The amino group and the sulfonamide moiety are both capable of acting as hydrogen bond donors (N-H) and acceptors (N and O atoms). This allows for the formation of robust hydrogen-bonding networks, which often play a dominant role in the crystal lattice.
The chlorine atoms can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a sulfonamide oxygen or an amino nitrogen. nih.govresearchgate.net The strength and directionality of these halogen bonds can be tuned by altering the electronic environment of the molecule.
Structural modifications to the this compound scaffold can be used to systematically modulate these intermolecular interactions. For example, introducing substituents on the phenyl ring or modifying the methanesulfonamide group can alter the molecular shape, electrostatic potential, and the availability of hydrogen and halogen bond donors and acceptors.
The following table summarizes the key intermolecular interactions and how they might be affected by structural changes:
| Interaction Type | Key Functional Groups Involved | Effect of Structural Modification |
| Hydrogen Bonding | Amino (-NH₂), Sulfonamide (-SO₂NH-) | Substitution on the amino or sulfonamide nitrogen can alter the number and strength of hydrogen bonds. |
| Halogen Bonding | Chlorine atoms (-Cl) | Changes in the electronic properties of the phenyl ring can modulate the size of the σ-hole and thus the strength of the halogen bond. |
| π-π Stacking | Phenyl ring | Introduction of bulky substituents can hinder face-to-face stacking of the aromatic rings. |
By strategically modifying the chemical structure, it is possible to control the self-assembly of these molecules in the solid state, leading to the formation of different crystal polymorphs with distinct physical properties.
Future Directions in Academic Research of N 4 Amino 2,6 Dichlorophenyl Methanesulfonamide
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-(4-amino-2,6-dichlorophenyl)methanesulfonamide and its analogs is an area ripe for innovation, with a particular emphasis on developing more sustainable and efficient methods. Traditional approaches often rely on the reaction of an amine with a sulfonyl chloride, which can be hazardous and generate significant waste. Future research will likely pivot towards greener and more atom-economical alternatives.
One promising avenue is the exploration of one-pot, multi-component reactions . These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency and waste reduction. For instance, a potential one-pot synthesis could involve the reaction of 2,6-dichloroaniline (B118687), a source of the methanesulfonyl group, and an aminating agent under catalytic conditions.
Furthermore, the use of transition-metal catalysis is expected to play a pivotal role. Catalytic systems based on copper, palladium, or nickel could enable the direct C-S and S-N bond formations required for the synthesis of this compound, bypassing the need for pre-functionalized starting materials. Recent advancements in photocatalysis also present exciting possibilities for activating otherwise unreactive C-H bonds, potentially allowing for the direct sulfamidation of a 2,6-dichloroaniline precursor. princeton.edunih.gov
The development of synthetic routes utilizing flow chemistry is another key direction. Continuous flow reactors offer enhanced safety, better process control, and scalability compared to traditional batch processes. Adapting the synthesis of this compound to a flow system could lead to a more sustainable and economically viable manufacturing process.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures | Identification of suitable catalysts and reaction conditions |
| Transition-Metal Catalysis | High atom economy, milder reaction conditions, novel bond formations | Development of novel catalyst systems (e.g., Cu, Pd, Ni), exploration of photocatalytic routes |
| Flow Chemistry | Enhanced safety, improved scalability, better process control | Optimization of reaction parameters in a continuous flow setup |
Advanced Computational Studies for Predicting Chemical Behavior
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules at the atomic level. For this compound, advanced computational studies can provide invaluable insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations will be central to this effort. DFT can be employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for predicting the molecule's reactivity, stability, and spectroscopic characteristics.
Future computational work could also focus on predicting the pKa of the amino and sulfonamide groups. The acidity and basicity of these functional groups are critical determinants of the molecule's behavior in biological systems and its potential for forming salts and co-crystals.
Furthermore, molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound and its interactions with solvent molecules or biological macromolecules. This can provide a dynamic picture of the molecule's behavior, which is often more relevant than the static picture provided by geometry optimization.
| Computational Method | Predicted Properties | Significance |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), vibrational frequencies | Understanding reactivity, stability, and spectroscopic signatures |
| pKa Prediction | Acidity and basicity of functional groups | Predicting behavior in biological systems and formulation potential |
| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions | Elucidating dynamic behavior and interactions with the environment |
Exploration of New Chemical Transformations and Reactivity
The unique combination of a dichlorinated aromatic ring, a primary amino group, and a methanesulfonamide (B31651) moiety in this compound opens up a wide range of possibilities for new chemical transformations.
The amino group serves as a versatile handle for derivatization. Future research could explore its acylation, alkylation, and diazotization to introduce a variety of functional groups. These modifications could be used to modulate the molecule's physicochemical properties, such as its solubility and lipophilicity, or to attach it to other molecules of interest.
The aromatic ring is another site for potential functionalization. The chlorine atoms, while generally unreactive, can be substituted under specific conditions, such as in palladium-catalyzed cross-coupling reactions. nih.gov This could allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of novel compounds. The positions ortho and meta to the amino group are also potential sites for electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered.
The sulfonamide group itself can also participate in chemical reactions. For example, the nitrogen atom can be further functionalized, or the entire group could potentially be cleaved under specific reductive or hydrolytic conditions.
A particularly interesting area for future exploration is the use of this compound as a building block for the synthesis of heterocyclic compounds . The presence of multiple reactive sites could allow for intramolecular cyclization reactions to form novel ring systems with potential biological activity. nih.gov
Integration of Experimental and Theoretical Approaches for Comprehensive Characterization
The most comprehensive understanding of this compound will be achieved through the close integration of experimental and theoretical approaches. This synergistic strategy allows for the validation of computational models with experimental data and the use of theoretical insights to guide and interpret experimental work.
For instance, the vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and vibrational modes. Similarly, calculated NMR chemical shifts can be benchmarked against experimental NMR data to aid in spectral assignment.
The predicted electronic transitions from time-dependent DFT (TD-DFT) can be correlated with the observed absorption and emission bands in UV-Vis and fluorescence spectroscopy . This can provide a detailed understanding of the molecule's photophysical properties.
Furthermore, experimental studies on the compound's reactivity can be rationalized and predicted using computational models of reaction mechanisms and transition states. This integrated approach can accelerate the discovery of new reactions and the optimization of reaction conditions.
| Experimental Technique | Theoretical Counterpart | Combined Insights |
| Infrared (IR) & Raman Spectroscopy | DFT Vibrational Frequency Calculations | Structural confirmation and vibrational mode assignment |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR Chemical Shift Calculations | Accurate spectral interpretation and structural elucidation |
| UV-Vis & Fluorescence Spectroscopy | Time-Dependent DFT (TD-DFT) | Understanding of photophysical properties and electronic transitions |
| Reactivity Studies | Reaction Mechanism & Transition State Modeling | Rationalization and prediction of chemical reactivity |
Q & A
Q. What protocols ensure reproducibility in crystallographic data for structural confirmation?
- Methodology : Single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) with SHELX software refines bond lengths/angles. Compare with Cambridge Structural Database entries (e.g., CCDC 1234567) to validate packing motifs. For polymorphic forms, use PXRD with Rietveld refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
